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4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers optimizing kinase or GPCR-targeted libraries often face generic building blocks with poorly differentiated physicochemical profiles. This 4-methoxyphenethyl-substituted piperazinylpyrimidine offers a quantifiable advantage: a 134 Da mass shift and ~2.2 log-unit XLogP3 increase over the unsubstituted core, enabling precise lipophilicity tuning in fragment-based drug discovery. - Distinct hydrogen-bonding profile: 0 HBD / 6 HBA, matching CCR4/kinase pharmacophore models. - Reliable sourcing: single-batch identity confirmed by InChI Key, with rapid global delivery for time-sensitive medchem campaigns.

Molecular Formula C18H24N4O2
Molecular Weight 328.4 g/mol
CAS No. 2640956-53-0
Cat. No. B6432266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
CAS2640956-53-0
Molecular FormulaC18H24N4O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)OC
InChIInChI=1S/C18H24N4O2/c1-23-16-5-3-15(4-6-16)8-10-21-11-13-22(14-12-21)18-19-9-7-17(20-18)24-2/h3-7,9H,8,10-14H2,1-2H3
InChIKeyBCPXAMBCWOGUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine Structure & Procurement


4-Methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine (CAS 2640956-53-0) is a synthetic piperazinylpyrimidine derivative with the molecular formula C18H24N4O2 and a molecular weight of 328.4 g/mol [1]. The compound belongs to a class of heterocyclic building blocks characterized by a 4-methoxypyrimidine core and a piperazine ring bearing a 4-methoxyphenethyl substituent. Structurally, it is distinguished from the simpler unsubstituted analog 4-methoxy-2-(piperazin-1-yl)pyrimidine (CAS 55745-88-5) by the presence of the methoxyphenethyl group, which adds molecular weight, increases lipophilicity, and modifies hydrogen-bonding capacity. The PubChem entry confirms an XLogP3-AA value of 2.7, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. While this compound has not yet been the subject of extensive published pharmacological studies, its framework is consistent with piperazinylpyrimidine scaffolds known in patent literature for CCR4 antagonism and kinase inhibition [2].

Piperazinylpyrimidine scaffold with 4-methoxyphenethyl extension for lead optimization campaigns exploring CCR4 or kinase targets.
Modified lipophilicity and hydrogen-bonding profile compared to unsubstituted or CF3 analogs; supports tailored SAR exploration.
Fragment elaboration vector in FBDD programs where measured molecular weight increase and logP shift are design parameters.

4-Methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine vs. Generic Analogs


In-class piperazinylpyrimidine compounds cannot be trivially interchanged because substitution pattern, lipophilicity, and hydrogen-bonding capacity directly govern target engagement, solubility, and metabolic stability. The presence of the 4-methoxyphenethyl group on the piperazine ring of CAS 2640956-53-0 is not an inert modification; it significantly alters the computed partition coefficient (XLogP3-AA = 2.7) relative to the simpler analog 4-methoxy-2-(piperazin-1-yl)pyrimidine, which has no such substituent [1]. Furthermore, replacing the 4-methoxy group on the pyrimidine ring with a trifluoromethyl group, as in 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine (CAS 1296251-38-1), changes molecular weight from 328.4 to 366.4 g/mol and introduces a strong electron-withdrawing substituent, which will shift reactivity and potentially alter biological activity profiles . These quantifiable differences in physicochemical properties mean that CAS 2640956-53-0 cannot be assumed to behave identically to its analogs in biochemical assays, cell-based models, or synthetic applications.

Target compound
Substitution 4-methoxyphenethyl on piperazine
Lipophilicity Higher XLogP3-AA profile
H-bond acceptors 6 acceptors, 0 donors
Common analogs
Unsubstituted Piperazine without phenethyl; lower logP and MW; binding and permeability may differ significantly
CF3 analog Electron-withdrawing CF3 on pyrimidine; altered H-bond capacity and reactivity; selectivity profile may shift

4-Methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine Differentiation Evidence


Lipophilicity Advantage vs. Unsubstituted Piperazine Analog

The target compound's XLogP3-AA of 2.7 indicates significantly higher lipophilicity compared to the des-phenethyl analog 4-methoxy-2-(piperazin-1-yl)pyrimidine (CAS 55745-88-5), which is predicted to have an XLogP3-AA closer to 0.5 due to the absence of the hydrophobic methoxyphenethyl tail. This represents an approximately 2.2 log unit increase in lipophilicity, which will affect membrane permeability and distribution. These values are computational predictions generated by the XLogP3 3.0 algorithm in PubChem [1].

Lipophilicity vs. unsubstituted analog
Class-level inference
XLogP3-AA 2.7 (target) vs. ~0.5 (unsubstituted); Δ ~2.2 log units
Supports permeability and distribution prediction in early lead profiling
Computational prediction; requires experimental validation
Medicinal Chemistry ADME Prediction Lead Optimization

Molecular Weight and Hydrophobicity vs. Piperazine Analog

The molecular weight of the target compound is 328.4 g/mol compared to 194.23 g/mol for the simpler analog 4-methoxy-2-(piperazin-1-yl)pyrimidine (CAS 55745-88-5), representing a 134.17 g/mol increase due to the methoxyphenethyl extension. This increase corresponds to a larger hydrophobic surface area, which can enhance binding to hydrophobic pockets in protein targets. Additionally, the number of rotatable bonds increases from 1 in the analog to 6 in the target compound, which affects conformational flexibility [1].

MW & flexibility vs. unsubstituted
Class-level inference
MW 328.4 vs. 194.2 g/mol; +5 rotatable bonds (6 vs. ~1)
Supports extended binding site topology exploration in FBDD
Computational data; conformational impact assay-dependent
Structural Biology Fragment-Based Drug Design Chemical Biology

Hydrogen Bond Acceptor Difference vs. CF3 Analog

The target compound contains six hydrogen bond acceptors (0 donors), whereas the trifluoromethyl analog 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine (CAS 1296251-38-1) has four hydrogen bond acceptors and a strongly electron-withdrawing CF3 group. The difference of two H-bond acceptors alters the compound's ability to interact with polar residues in target proteins and may affect solubility and crystal packing properties [1].

H-bond acceptors vs. CF3 analog
Cross-study comparable
6 H-bond acceptors (target) vs. 4 (CF3 analog); Δ 2 acceptors
Influences solubility and target selectivity considerations
Computational comparison; crystallography may clarify
Structure-Activity Relationship Medicinal Chemistry Molecular Recognition

4-Methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine Applications


CCR4 Antagonist Lead Optimization

The piperazinylpyrimidine core is a recognized scaffold for CCR4 receptor antagonism, as claimed in US Patent 9,493,453 [1]. The specific substitution pattern of CAS 2640956-53-0—a 2-(4-methoxyphenyl)ethyl group on the piperazine and a 4-methoxy group on the pyrimidine—provides a distinct lipophilicity and hydrogen-bonding profile that can be exploited in lead optimization programs targeting chemokine receptors for inflammatory diseases.

Kinase Selectivity Probe Development

Prior studies on structurally related piperazinylpyrimidine derivatives have shown potential to selectively inhibit certain kinase subfamilies, including PDGFR, CK1, and RAF [2]. The target compound's methoxyphenethyl extension may confer unique selectivity profiles against mutant kinases, making it a candidate for further kinase panel screening.

Fragment Elaboration in FBDD

The unsubstituted analog 4-methoxy-2-(piperazin-1-yl)pyrimidine serves as a fragment-sized core. Adding the 4-methoxyphenethyl group to generate CAS 2640956-53-0 represents a fragment growth step that introduces a measurable 134.17 g/mol molecular weight increase and a ~2.2 log unit XLogP3-AA shift, parameters that are commonly optimized in FBDD campaigns.

Application
Selection Property
Validation Focus
CCR4 antagonist lead optimization
Piperazinylpyrimidine core with tailored lipophilic extension
Target binding and selectivity profiling in chemokine receptor assays
Kinase selectivity probe development
Extended hydrophobic surface and modulated H-bond acceptor count
Kinase panel screening and selectivity index determination
Fragment-based drug design (FBDD) elaboration
Fragment growth vector with defined MW increase and logP shift
Fragment growth efficiency and binding site complementarity assessment
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